molecular formula C24H28N6OS B15282516 N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(2-isopropylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(2-isopropylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B15282516
M. Wt: 448.6 g/mol
InChI Key: PKTDGAMWKFTRDW-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-3-thioacetamide derivative characterized by:

  • Triazole core: Substituted at the 4-position with a 2-isopropylphenyl group and at the 5-position with a pyridin-3-yl moiety.
  • Thioacetamide linker: Connects the triazole to an N-substituent, which in this case is a 2-cyano-3-methylbutan-2-yl group.

Properties

Molecular Formula

C24H28N6OS

Molecular Weight

448.6 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(2-propan-2-ylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H28N6OS/c1-16(2)19-10-6-7-11-20(19)30-22(18-9-8-12-26-13-18)28-29-23(30)32-14-21(31)27-24(5,15-25)17(3)4/h6-13,16-17H,14H2,1-5H3,(H,27,31)

InChI Key

PKTDGAMWKFTRDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1N2C(=NN=C2SCC(=O)NC(C)(C#N)C(C)C)C3=CN=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the triazole substituents, acetamide side chain, or N-aryl groups (Table 1). Key structural variations and their implications are discussed below.

Table 1: Structural and Functional Comparison of 1,2,4-Triazole-3-thioacetamide Derivatives

Compound ID 4-Position Substituent 5-Position Substituent Acetamide N-Substituent Key Properties/Activities References
Target Compound 2-Isopropylphenyl Pyridin-3-yl 2-Cyano-3-methylbutan-2-yl Unknown (structural novelty) -
2-((4-Ethyl-5-(pyridin-3-yl)... Ethyl Pyridin-3-yl 2-Isopropylphenyl Similar triazole core; no explicit bioactivity reported
2-((4-Allyl-5-(pyridin-2-yl)... Allyl Pyridin-2-yl 4-Chloro-2-methylphenyl Enhanced steric bulk; potential anti-inflammatory applications
2-((4-Amino-5-(furan-2-yl)... Amino Furan-2-yl Varied aryl groups Anti-exudative activity (vs. diclofenac)
2-((4-(4-Chlorophenyl)-5-(py... 4-Chlorophenyl Pyridin-4-yl 4-Chloro-2-methoxy-5-methylphenyl Increased halogenation for stability

Substituent Effects on the Triazole Core

  • 4-Chlorophenyl (): Halogenation may enhance metabolic stability but reduce solubility . Amino (): Polar amino groups could increase solubility but may compromise stability under physiological conditions .
  • 5-Position Modifications :

    • Pyridin-3-yl (Target) : The pyridine nitrogen’s position allows for hydrogen bonding or π-stacking interactions, differing from pyridin-2-yl () or pyridin-4-yl () isomers .
    • Furan-2-yl () : A heterocyclic group with lower aromaticity than pyridine, possibly reducing target affinity but improving bioavailability .

Acetamide N-Substituent Variations

  • 2-Cyano-3-methylbutan-2-yl (Target): The cyano group’s electron-withdrawing nature may stabilize the molecule against hydrolysis, contrasting with aryl groups in and .
  • 4-Chloro-2-methylphenyl () : Chlorine’s electronegativity could enhance binding to hydrophobic pockets in biological targets .

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